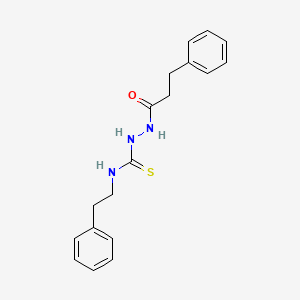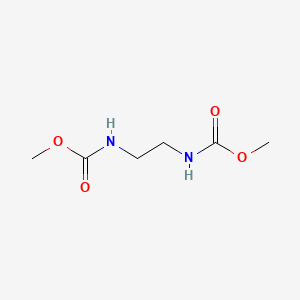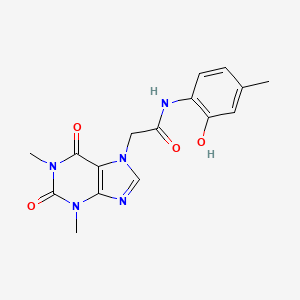![molecular formula C20H20N2O3 B5202907 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol, also known as Sudan I, is an azo dye used primarily as a coloring agent in the food industry. However, it has also been found to have significant scientific research applications due to its unique chemical properties. In
Mécanisme D'action
1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I is able to bind to DNA and proteins through the formation of hydrogen bonds and hydrophobic interactions. This binding can result in changes to the structure and function of these molecules, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound I has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound I.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I in lab experiments is its ability to bind to DNA and proteins, making it a useful tool for studying these molecules. Additionally, it is relatively inexpensive and easy to obtain. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I. One area of interest is in the development of therapeutic applications, particularly for its anti-inflammatory and antioxidant properties. Additionally, further investigation into its effects on DNA and protein structure and function may provide insight into potential new targets for drug development. Finally, studies investigating the potential toxicity of this compound I and ways to mitigate this toxicity may allow for its use in a wider range of applications.
Méthodes De Synthèse
1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I is synthesized through the diazotization of 2,6-diethoxyaniline followed by coupling with 2-naphthol. This reaction results in the formation of a red-orange crystalline powder with a melting point of 139-142°C.
Applications De Recherche Scientifique
1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol I has been widely used in scientific research due to its ability to bind to DNA and proteins. It has been utilized in studies investigating DNA damage and repair mechanisms, as well as protein-ligand interactions. Additionally, this compound I has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.
Propriétés
IUPAC Name |
1-[(2,6-diethoxyphenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-10-7-11-18(25-4-2)20(17)22-21-19-15-9-6-5-8-14(15)12-13-16(19)23/h5-13,23H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQWPDZYBKURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)N=NC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)

![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)

